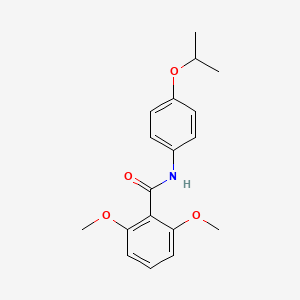

2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide

描述

2,6-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a substituted benzamide derivative characterized by a 2,6-dimethoxy benzoyl core linked to a 4-propan-2-yloxyphenyl group via an amide bond. This compound shares structural similarities with pharmacologically active benzamides, such as depigmenting agents and kinase inhibitors, but distinguishes itself through the propan-2-yloxy (isopropoxy) substituent on the phenyl ring. The methoxy groups at the 2- and 6-positions of the benzoyl moiety are critical for electronic and steric modulation, while the isopropoxy group introduces increased lipophilicity compared to smaller substituents like methoxy .

属性

IUPAC Name |

2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(2)23-14-10-8-13(9-11-14)19-18(20)17-15(21-3)6-5-7-16(17)22-4/h5-12H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYKVAKQOHMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 4-propan-2-yloxyaniline.

Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-propan-2-yloxyaniline to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

科学研究应用

2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an inhibitor of chitin synthesis in insects.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.

作用机制

The mechanism of action of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the formation of chitin.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide (Compound A) and its analogs:

Key Observations:

- Steric Effects : Isoxaben’s bulky isoxazolyl group enables herbicidal activity by disrupting plant enzyme binding, whereas Compound A’s isopropoxy may favor mammalian target interactions .

- Electronic Modulation : The 2,6-dimethoxy arrangement in DMPB and Compound A provides electron-donating effects, stabilizing interactions with enzymatic targets like tyrosinase or kinases .

Depigmenting Activity

- DMPB (2,6-dimethoxy-N-(4-methoxyphenyl)benzamide): Demonstrates potent depigmenting effects by inhibiting tyrosinase activity (key enzyme in melanin synthesis) at IC₅₀ values in the micromolar range .

- However, the isopropoxy group’s bulk may alter binding affinity compared to DMPB’s methoxy group .

Enzyme Inhibition

- PCAF HAT Inhibitors: 2-Acylamino benzamides (e.g., compound 17 in ) show 79% inhibition at 100 μM, emphasizing the role of acyl side chains.

- Kinase Inhibition : The piperidinylsulfonyl analog () highlights how sulfonyl groups enhance solubility for kinase targeting. Compound A’s isopropoxy group may balance lipophilicity and target engagement in kinase pathways .

Physicochemical and Pharmacokinetic Properties

Notes:

生物活性

2,6-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and quantitative analyses.

Chemical Structure and Properties

The chemical structure of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide features methoxy groups at the 2 and 6 positions of the benzene ring and a propan-2-yloxy group attached to a phenyl moiety. This specific arrangement contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of methoxy groups, which enhance electron donation capabilities, thereby stabilizing free radicals .

Anti-Cancer Potential

Recent investigations have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves modulation of key signaling pathways related to cell survival and apoptosis.

The biological effects of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can bind to certain receptors on cell membranes, altering intracellular signaling cascades that lead to apoptosis or reduced proliferation.

Quantitative Structure–Activity Relationship (QSAR)

A quantitative structure–activity relationship (QSAR) analysis has been conducted to understand the relationship between the chemical structure of similar compounds and their biological activity. Key findings include:

- Hydrophobicity : The hydrophobic nature of substituents at the phenyl moiety correlates with increased larvicidal activity against pests like Chilo suppressalis.

- Electronic Effects : Electron-donating groups enhance intrinsic activity, indicating that structural modifications can significantly impact biological efficacy .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Study on Antioxidant Effects

In a cellular model using human fibroblasts exposed to oxidative stress, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels. The results suggested that it could potentially protect cells from oxidative damage associated with aging and various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。